(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
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Overview
Description
The compound “(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide” is a complex organic molecule with a unique structure. This compound features multiple functional groups, including amino, hydroxy, and methoxy groups, as well as a pentacyclic ring system. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic ring system and the introduction of the various functional groups. Typical synthetic routes may involve:
Formation of the core structure: This could involve cyclization reactions to form the pentacyclic ring system.
Functional group modifications: Introduction of amino, hydroxy, and methoxy groups through substitution reactions.
Final assembly: Coupling reactions to attach the propanamide moiety.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography to isolate the desired product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, the compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme inhibition: Inhibition of enzymes involved in key metabolic processes.
Signal transduction: Modulation of signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide: Similar in structure but with different functional groups.
This compound: Another similar compound with variations in the ring system.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the pentacyclic ring system, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H36N4O6 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16+,18+,19+,22+/m0/s1 |
InChI Key |
AZDDAJXLYMVMAW-OMNPOQOLSA-N |
Isomeric SMILES |
CC1=CC2=C([C@H]3[C@H]4CC5=C([C@H](N4C[C@@H](C2)N3C)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Origin of Product |
United States |
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